molecular formula C8H4IN3 B3198158 4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 1009838-81-6

4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B3198158
CAS No.: 1009838-81-6
M. Wt: 269.04 g/mol
InChI Key: WOUDYMHTZNGFKM-UHFFFAOYSA-N
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Description

Contextualization of Pyrrolo[2,3-b]pyridine Heterocycles in Chemical Research

The pyrrolo[2,3-b]pyridine ring system, also known as 7-azaindole (B17877), constitutes a privileged heterocyclic scaffold in the field of chemical research, particularly within medicinal chemistry. nih.govjuniperpublishers.com This fused bicyclic structure, consisting of a pyrrole (B145914) ring fused to a pyridine (B92270) ring, is a bioisostere of indole (B1671886) and is found in the core of numerous biologically active molecules. nih.govjuniperpublishers.com Its structural and electronic properties allow it to serve as a versatile template for the design of compounds that can interact with a wide range of biological targets.

Derivatives of pyrrolo[2,3-b]pyridine have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, antiviral, and antitumor properties. juniperpublishers.comresearchgate.net A significant area of application for this scaffold is in the development of kinase inhibitors, which are crucial in cancer therapy. nih.govnih.gov The abnormal activity of protein kinases is a hallmark of many cancers, and the pyrrolo[2,3-b]pyridine core has been successfully utilized to create potent and selective inhibitors for various kinases, such as B-RAF and Fibroblast Growth Factor Receptor (FGFR). nih.govrsc.org In fact, several FDA-approved anticancer drugs are based on this heterocyclic system. nih.gov The adaptability of the pyrrolo[2,3-b]pyridine nucleus allows for substitution at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to achieve desired biological effects. nih.govresearchgate.net

Significance of 4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile as a Chemical Entity and Molecular Scaffold

Within the broader class of pyrrolo[2,3-b]pyridines, the compound this compound stands out as a particularly significant chemical intermediate and molecular scaffold. Its importance stems from the specific arrangement of its functional groups: the iodo group at the 4-position and the carbonitrile group at the 3-position of the heterocyclic core.

The iodine atom at the C4 position is a highly versatile functional handle for synthetic chemists. It is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. nih.gov This reactivity allows for the strategic and efficient introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and amino groups, at this position. nih.gov The ability to readily form new carbon-carbon and carbon-nitrogen bonds is crucial for creating libraries of diverse compounds for structure-activity relationship (SAR) studies in drug discovery programs. For instance, halogenated pyrrolopyridine intermediates are pivotal in synthesizing complex 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, which have been investigated as kinase inhibitors. nih.gov

Simultaneously, the carbonitrile (-C≡N) group at the C3 position contributes significantly to the molecule's utility. The nitrile group is a common pharmacophore in medicinal chemistry that can participate in hydrogen bonding interactions with biological targets. It can also serve as a synthetic precursor to other important functional groups, such as carboxylic acids, amides, or tetrazoles, further expanding the molecular diversity that can be generated from this scaffold. The combined presence of the reactive iodo group and the synthetically adaptable nitrile group makes this compound a valuable building block for the construction of complex, polyfunctional molecules with potential therapeutic applications.

Scope and Research Objectives for Academic Investigations of this compound

Academic investigations centered on this compound typically pursue several well-defined research objectives. These objectives are primarily driven by the compound's potential as a versatile synthetic intermediate for creating novel chemical entities with desirable biological activities.

A primary research focus is the development and optimization of synthetic routes to this compound itself and its subsequent elaboration. This involves exploring novel synthetic methodologies that are efficient, scalable, and environmentally benign. Researchers often aim to demonstrate the compound's utility by employing it in a variety of cross-coupling reactions to showcase the breadth of derivatives that can be accessed. nih.gov

A second major objective is the application of this scaffold in medicinal chemistry and drug discovery. Research programs often design and synthesize focused libraries of compounds derived from this compound. nih.govnih.gov These libraries are then screened against specific biological targets, such as protein kinases (e.g., c-Met, FGFR) or other enzymes implicated in disease. nih.govrsc.orgnih.gov The goal is to identify lead compounds with high potency and selectivity.

Finally, a significant aspect of academic research involves conducting detailed structure-activity relationship (SAR) studies. By systematically modifying the substituent introduced at the 4-position (via the iodo group) and potentially transforming the 3-carbonitrile group, researchers can elucidate the key structural features required for optimal biological activity. imist.ma This iterative process of design, synthesis, and biological evaluation is fundamental to rational drug design and aims to develop novel therapeutic candidates for a range of diseases, particularly cancer. rsc.orgimist.ma

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4IN3/c9-6-1-2-11-8-7(6)5(3-10)4-12-8/h1-2,4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUDYMHTZNGFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1I)C(=CN2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60731106
Record name 4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009838-81-6
Record name 4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Preparation

Historical Perspectives on Pyrrolo[2,3-b]pyridine Core Synthesis

The pyrrolo[2,3-b]pyridine nucleus, also known as 7-azaindole (B17877), has been a subject of extensive synthetic efforts due to its prevalence in pharmacologically active compounds. Historically, the construction of this ring system has drawn from established methods for indole (B1671886) synthesis, albeit with modifications to accommodate the pyridine (B92270) ring.

Classic approaches such as the Madelung and Fischer indole syntheses have been adapted for the preparation of 7-azaindoles. However, these methods often face limitations due to the electron-deficient nature of the pyridine ring, which can impede the key cyclization steps. For instance, the Fischer indole synthesis, which is highly versatile for indoles, is less efficient for azaindoles because the requisite uni-rostock.deuni-rostock.de-sigmatropic rearrangement is less favorable. Similarly, the harsh conditions often required for the Madelung synthesis can limit its applicability to sensitive substrates.

These early methods, while foundational, highlighted the unique challenges associated with the synthesis of the 7-azaindole core and spurred the development of more efficient and milder alternatives.

Targeted Synthesis of 4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

The targeted synthesis of this specific compound requires a sequence of reactions that build upon the foundational knowledge of 7-azaindole chemistry.

Modern synthetic strategies for the pyrrolo[2,3-b]pyridine core often rely on the annulation of a pyrrole (B145914) ring onto a pre-existing pyridine or the construction of the pyridine ring from a pyrrole precursor. One effective approach involves starting with appropriately substituted aminopyridines. For instance, a 2-aminopyridine derivative can be coupled with a suitable three-carbon unit to form the pyrrole ring.

Another powerful strategy involves the use of 5-amino-1-substituted-1H-pyrrole-3-carbonitriles as versatile building blocks. uni-rostock.deuni-rostock.de These intermediates can undergo condensation reactions with various electrophilic reagents to construct the fused pyridine ring, offering a modular approach to a wide range of substituted 7-azaindoles. uni-rostock.deuni-rostock.de

The introduction of a carbonitrile group at the C3 position of the pyrrolo[2,3-b]pyridine ring is a critical step. This is often achieved by starting with a precursor that already contains the nitrile functionality. For example, the use of 5-amino-1-substituted-1H-pyrrole-3-carbonitriles directly incorporates the desired cyano group into the final structure. uni-rostock.deuni-rostock.de

Alternatively, if the pyrrolo[2,3-b]pyridine core is synthesized first, the carbonitrile group can be introduced through various cyanating agents. However, this approach can be complicated by issues of regioselectivity, as the C3 position is highly reactive towards electrophilic substitution.

The regioselective iodination of the 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile intermediate at the C4 position is arguably the most challenging step in the synthesis. The inherent electronic properties of the 7-azaindole ring system favor electrophilic substitution, including halogenation, at the C3 position of the pyrrole ring. nih.gov Direct iodination of the unsubstituted 7-azaindole core with reagents like N-iodosuccinimide (NIS) typically yields the 3-iodo derivative.

To achieve iodination at the C4 position, more sophisticated strategies are required. One potential approach is to start with a pre-functionalized pyridine ring where a halogen or other leaving group is already present at the desired position. For example, a 4-chloro-7-azaindole derivative could serve as a precursor, with subsequent nucleophilic substitution or cross-coupling reactions to introduce other functionalities. researchgate.net

Another advanced technique involves directed metalation . By using a directing group on the nitrogen of the pyrrole ring, it is possible to direct a metalating agent (such as a strong lithium base) to deprotonate the C4 position selectively. The resulting organometallic intermediate can then be quenched with an iodine source (e.g., molecular iodine) to install the iodo group at the desired location. This method offers a powerful way to overcome the natural reactivity of the ring system and achieve otherwise difficult regioselectivities.

A plausible synthetic route could involve the N-oxidation of a 7-azaindole precursor, followed by reaction with a phosphorus oxyhalide (like POCl₃ or POBr₃) to introduce a halogen at the C4 position. google.com This 4-halo-7-azaindole could then be further elaborated.

For instance, in palladium-catalyzed cross-coupling reactions, which are frequently used in the synthesis of substituted azaindoles, the choice of ligand and base can have a dramatic impact on the reaction yield and purity of the product. Similarly, for directed metalation reactions, the choice of the strong base, solvent, and temperature is crucial to ensure high regioselectivity and prevent side reactions.

The following table provides a hypothetical example of optimized conditions for a key synthetic step, based on general principles of azaindole synthesis:

Reaction Step Reagents and Conditions Typical Yield
Pyrrole Annulation 2-Amino-3-halopyridine, Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N), Solvent (e.g., DMF), 80-100°C60-90%
C4-Halogenation 7-Azaindole N-oxide, POCl₃, DIPEA (catalyst), Acetonitrile, 80-100°C50-70%
Directed C4-Iodination N-Protected-7-azaindole-3-carbonitrile, s-BuLi, TMEDA, THF, -78°C; then I₂40-60%

Advanced Synthetic Approaches to this compound

Modern organic synthesis is continually evolving, and advanced methodologies are being applied to the synthesis of complex heterocyclic compounds like this compound. These approaches often focus on improving efficiency, reducing the number of synthetic steps, and enhancing sustainability.

One-pot reactions and tandem catalysis are increasingly employed to construct the 7-azaindole core and introduce functionality in a single operation, thereby avoiding the isolation and purification of intermediates. For example, a palladium-catalyzed process could be envisioned that combines a C-N bond formation to create the pyrrole ring with a subsequent C-H functionalization to introduce a substituent at the C4 position.

Flow chemistry is another emerging technology that can offer significant advantages in terms of reaction control, safety, and scalability. The precise control over reaction parameters in a flow reactor can lead to improved yields and selectivities in sensitive reactions like directed metalations and halogenations.

Furthermore, the development of novel catalytic systems , including those based on earth-abundant metals, is an active area of research that could provide more sustainable and cost-effective routes to this and other valuable heterocyclic compounds.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of complex heterocyclic molecules like this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. While specific literature detailing a "green" synthesis for this exact molecule is limited, general strategies for synthesizing related pyrrole and azaindole scaffolds can be adapted.

Key green chemistry considerations applicable to its synthesis include:

Solvent Selection: Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, ethanol, or acetonitrile can significantly reduce the environmental footprint. For instance, syntheses of N-substituted pyrroles have been successfully demonstrated in ethanol, which is considered a green solvent. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle. This often involves favoring addition and cyclization reactions over those requiring protecting groups or leaving groups that end up as waste.

Use of Safer Reagents: Direct iodination using molecular iodine (I₂) is often preferred over harsher or more complex iodinating agents. The development of methods that avoid heavy metals or highly toxic catalysts contributes to a safer process. rsc.org

Energy Efficiency: Employing methodologies like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov

Sustainable approaches for related heterocyclic systems, such as the one-pot synthesis of N-substituted pyrroles using cobalt-based catalysts in ethanol, highlight the trend towards more environmentally benign processes in heterocyclic chemistry. researchgate.net These principles provide a framework for developing a more sustainable synthesis of this compound.

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous processing, offers significant advantages in terms of safety, scalability, and process control, particularly for reactions that are hazardous or difficult to manage in traditional batch setups. Halogenation reactions, which can be highly exothermic and rapid, are excellent candidates for implementation in continuous flow systems. semanticscholar.orgrsc.org

The synthesis of this compound or its precursors could be adapted to a flow process to achieve better control over reaction conditions.

Potential Advantages of Flow Synthesis:

Enhanced Safety: Handling hazardous reagents like elemental halogens is safer in a closed-loop flow system, minimizing operator exposure. The small reaction volumes at any given time mitigate the risks associated with exotherms or pressure buildup. rsc.org

Precise Control: Microreactors allow for superior control over parameters like temperature, pressure, and residence time, leading to higher selectivity and yields while minimizing side-product formation.

Scalability: Scaling up production in a flow system is achieved by running the reactor for longer periods or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.

Integration of Steps: Multi-step syntheses can be "telescoped" by connecting several flow reactors in sequence, avoiding the need to isolate and purify intermediates at each stage. nih.gov

While a specific flow synthesis for this compound has not been detailed in the literature, the table below outlines hypothetical parameters for key steps based on established flow chemistry applications for similar heterocyclic compounds.

Interactive Data Table: Hypothetical Flow Synthesis Parameters

StepReagentsReactor TypeTemperature (°C)Residence TimePressure (psi)Potential Outcome
Pyrrole Ring Formation Pyridine precursor, Cyclizing agentPacked-bed reactor100 - 2005 - 20 min30 - 150Formation of the 1H-pyrrolo[2,3-b]pyridine core
Cyanation Halogenated precursor, Cyanide sourceCoil reactor (PFA)80 - 15010 - 30 min50 - 200Introduction of the nitrile group at C3
Iodination 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, I₂/NISMicro-mixer with coil reactor25 - 802 - 15 minAmbientRegioselective iodination at C4

Note: These parameters are illustrative and would require experimental optimization.

Catalyst-Free and Transition-Metal-Free Methodologies

In pharmaceutical synthesis, avoiding transition-metal catalysts is highly desirable to prevent contamination of the final active pharmaceutical ingredient (API) with trace metals, which can be toxic and difficult to remove. nih.gov Consequently, there is growing interest in developing catalyst-free or metal-free synthetic transformations.

For the synthesis of this compound, the key iodination step can often be achieved under metal-free conditions. The direct iodination of the 7-azaindole scaffold is a well-established electrophilic aromatic substitution reaction.

Common metal-free iodination methods include:

Molecular Iodine (I₂): In the presence of a base such as potassium hydroxide (B78521) (KOH), molecular iodine can effectively iodinate the electron-rich pyrrole ring of the 7-azaindole system. nih.gov

N-Iodosuccinimide (NIS): NIS is a mild and efficient source of electrophilic iodine that is widely used for the iodination of various heterocycles, often without the need for a metal catalyst. nih.gov

These methods are attractive due to their operational simplicity and the avoidance of metal contaminants. The table below summarizes typical conditions for the metal-free iodination of the 7-azaindole ring, which could be applied to the synthesis of the target compound's precursors.

Interactive Data Table: Metal-Free Iodination Conditions for 7-Azaindoles

ReagentBase / AdditiveSolventTemperatureTypical Yield (%)Reference
Iodine (I₂)Potassium Hydroxide (KOH)DMFRoom Temp.High nih.gov
N-Iodosuccinimide (NIS)None or mild acidAcetonitrile (MeCN)Room Temp.65-95 nih.gov
Iodine (I₂)Celite®Dichloromethane (DCM)Room Temp.High researchgate.net
Iodine Monochloride (ICl)Celite®Dichloromethane (DCM)Room Temp.~98% researchgate.net

Mechanistic Studies of Key Synthetic Transformations

The key transformation in the functionalization of the 1H-pyrrolo[2,3-b]pyridine scaffold is electrophilic aromatic substitution. The mechanism of iodination, a critical step in forming compounds like this compound, follows this pathway.

The 1H-pyrrolo[2,3-b]pyridine system is an electron-rich heterocycle. The pyrrole moiety, in particular, is highly activated towards electrophilic attack, much more so than the pyridine ring, which is electron-deficient. libretexts.orguoanbar.edu.iq Theoretical calculations and experimental evidence show that the highest electron density in the unsubstituted 7-azaindole is at the C3 position of the pyrrole ring. researchgate.net Consequently, electrophilic substitution, including halogenation, nitration, and nitrosation, occurs predominantly at this position. rsc.org

Mechanism of Electrophilic Iodination at C3 (General Case):

Generation of the Electrophile: An electrophilic iodine species (I⁺) is generated. With molecular iodine (I₂), this is often facilitated by a base that polarizes the I-I bond. With NIS, the N-I bond is already polarized, making it a ready source of electrophilic iodine.

Nucleophilic Attack: The π-system of the electron-rich pyrrole ring attacks the electrophilic iodine atom. This attack occurs at the C3 position due to its higher electron density, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

Deprotonation: A base removes the proton from the C3 carbon, restoring the aromaticity of the pyrrole ring and yielding the 3-iodo-substituted product.

The synthesis of the target molecule, 4-Iodo -1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, presents a regiochemical challenge, as the iodine is at the C4 position on the pyridine ring, not the more reactive C3 position. This suggests that the synthesis is not a simple electrophilic iodination of a pre-formed 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile. Instead, the synthetic strategy likely involves:

Early-stage functionalization: The iodine atom is introduced onto the pyridine ring precursor before the pyrrole ring is constructed.

Directed metalation: Use of a directing group followed by metalation and quenching with iodine to achieve C4 selectivity, although this would involve a metal-catalyzed process.

Studies on the direct iodination of 1-aryl-7-azaindoles have shown that the regioselectivity can be predicted by considering HOMO (Highest Occupied Molecular Orbital) coefficients and calculated atomic charges, which consistently point to C3 as the most reactive site for electrophilic attack on the core scaffold. nih.gov Therefore, the synthesis of the C4-iodo isomer requires a more nuanced, multi-step approach that circumvents the intrinsic reactivity of the 7-azaindole nucleus.

Chemical Transformations and Functionalization

Cross-Coupling Reactions of the 4-Iodo Moietymdpi.com

The carbon-iodine bond at the C4-position of the 7-azaindole (B17877) nucleus is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of diverse molecular architectures from a common precursor.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. illinois.edu In the context of 4-iodo-7-azaindole (B1323397) derivatives, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position. The reaction is valued for its mild conditions, broad substrate scope, and tolerance of various functional groups. nih.gov

Research on related azaindole systems has demonstrated the efficacy of this transformation. For instance, the coupling of chloro- and bromo-azaindoles with arylboronic acids has been successfully achieved using palladium precatalysts, yielding the desired biaryl products in good to excellent yields. nih.gov While specific examples for the 4-iodo-3-carbonitrile derivative are not extensively detailed in the provided literature, the general reactivity of iodo-substituted pyridines in Suzuki-Miyaura couplings is well-established, suggesting high efficiency for this substrate. researchgate.netmdpi.com Key to the success of these couplings is the appropriate choice of catalyst, ligand, and base. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Azaindole Scaffolds

Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄MeCN/H₂ORefluxGood to Excellent nih.gov
P1 (XPhos precatalyst)-K₃PO₄Dioxane/H₂O60-10061-99 nih.gov
Pd₂(dba)₃-K₂CO₃1,4-Dioxane/H₂O100Not specified nih.gov
Pd(PPh₃)₄-Cs₂CO₃TolueneNot specifiedModerate to Good mdpi.com

This table presents generalized conditions from reactions on similar azaindole or pyridine (B92270) substrates and is intended to be illustrative.

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex with a copper(I) co-catalyst. organic-chemistry.orgresearchgate.net This reaction is instrumental for introducing alkynyl moieties onto the 7-azaindole core, which can serve as versatile handles for further synthetic elaborations, such as cyclization reactions or the construction of conjugated systems. nih.govnih.gov

The application of Sonogashira coupling to halo-azaindoles has been documented as a key step in the synthesis of various biologically active molecules. nih.gov For instance, 4-iodo-1-acetyl-7-azaindole (B1312628) has been successfully coupled with 2-methyl-3-butyn-2-ol, achieving high yields. atlanchimpharma.com The reaction conditions are generally mild, often proceeding at room temperature, and are compatible with a range of functional groups. researchgate.net The choice of palladium catalyst, copper source, and amine base is crucial for optimizing the reaction efficiency. nih.gov

Table 2: General Conditions for Sonogashira Coupling of Halo-Azaindoles

Palladium CatalystCopper Co-catalystBaseSolventTemperatureYield (%)Reference
PdCl₂(PPh₃)₂CuIEt₃NDMFRT or 60°CGood nih.gov
Pd(PPh₃)₄CuIAmineNot specifiedRTHigh nih.gov
Not specifiedCuINot specifiedNot specifiedNot specifiedup to 94% atlanchimpharma.com

This table provides a summary of typical conditions used for Sonogashira couplings on the 7-azaindole scaffold.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene, providing a powerful tool for the synthesis of substituted alkenes. mdpi.com On the 7-azaindole scaffold, the Heck reaction has been employed to introduce alkenyl groups. For example, 1-phenylsulfonyl-iodo-7-azaindole has been reacted with methyl acrylate (B77674) to afford the corresponding C2-alkenylated product. atlanchimpharma.com This transformation is a key step in building complex polycyclic structures through intramolecular cyclizations. mdpi.com

The Stille coupling utilizes a palladium catalyst to couple an organohalide with an organotin compound. wikipedia.org This reaction offers a versatile method for creating carbon-carbon bonds and has been applied to the functionalization of 7-azaindoles. For instance, 1-phenylsulfonyl-iodo-7-azaindole has been successfully coupled with vinyltributyltin. atlanchimpharma.com The Stille reaction is known for its tolerance of a wide array of functional groups, although the toxicity of organotin reagents is a significant drawback. wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. organic-chemistry.org This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines. The application of this methodology to N-protected 4-bromo-7-azaindoles has been demonstrated, allowing for the introduction of various amides, amines, and amino acid esters at the C4 position. beilstein-journals.org The choice of ligand is critical, with bulky, electron-rich phosphine (B1218219) ligands such as Xantphos often providing excellent results. beilstein-journals.org

Beyond C-N bond formation, palladium catalysis can also be employed for the formation of C-O bonds. The coupling of N-protected 4-bromo-7-azaindoles with phenols has been achieved, expanding the synthetic utility of these intermediates. beilstein-journals.org These C-heteroatom coupling reactions provide access to a diverse range of functionalized 7-azaindoles that are important for structure-activity relationship studies. nih.gov

Table 3: Conditions for Buchwald-Hartwig Amination of 4-Bromo-7-azaindoles

Amine/Amide SubstratePalladium CatalystLigandBaseSolventTemperature (°C)Reference
BenzamidePd(OAc)₂XantphosCs₂CO₃Dioxane100 beilstein-journals.org
Various AminesPd(OAc)₂/Pd₂(dba)₃XantphosCs₂CO₃Dioxane100 beilstein-journals.org
Secondary AmineRuPhos/XPhos Pd G2RuPhos/XPhosNot specifiedNot specifiedNot specified nih.gov

This table illustrates typical conditions for the Buchwald-Hartwig amination on the 4-halo-7-azaindole core.

The activation of the carbon-iodine bond is a critical step in all palladium-catalyzed cross-coupling reactions. Continuous research efforts are focused on developing more efficient and versatile catalytic systems. For the functionalization of azaindoles, significant progress has been made in designing ligands and palladium precatalysts that exhibit high activity and selectivity. rsc.org The use of bulky, electron-rich phosphine ligands, such as SPhos and XPhos, has enabled Suzuki-Miyaura couplings on unprotected azaindoles under milder conditions. nih.gov

Furthermore, the development of nickel-based catalytic systems offers a more earth-abundant and cost-effective alternative to palladium for C-N bond formation. nih.gov Nickel catalysts have shown high efficiency and selectivity for the amination of aryl iodides. nih.gov The ongoing development of such novel catalytic systems is crucial for expanding the scope and applicability of cross-coupling reactions on complex heterocyclic scaffolds like 4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile.

Reactions Involving the 3-Carbonitrile Group

The carbonitrile group at the C3-position of the pyrrole (B145914) ring is another key functional handle that can be subjected to a variety of chemical transformations. The reactivity of the cyano group allows for its conversion into other important functional groups, further diversifying the molecular structures accessible from this intermediate.

The hydrolysis of nitriles can lead to the formation of either amides or carboxylic acids, depending on the reaction conditions. For instance, the hydrolysis of cyanopyridines to their corresponding carboxamides is a well-established industrial process. google.com While specific studies on the hydrolysis of this compound are not detailed in the provided sources, the general principles of nitrile hydrolysis are applicable.

Furthermore, the reduction of the nitrile group offers a direct route to primary amines. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride or through catalytic hydrogenation. The resulting aminomethyl group at the C3-position can serve as a valuable building block for further derivatization.

The cyano group can also participate in cycloaddition reactions and can be used to construct fused heterocyclic rings, significantly increasing the molecular complexity. The reactivity of the 3-cyano-7-azaindole system has been noted in the context of excited-state proton transfer studies, indicating the electronic influence of the cyano group on the heterocyclic core. nih.gov

Hydrolysis to Carboxylic Acids and Esters

The carbonitrile group at the C3 position can be readily converted into a carboxylic acid through hydrolysis. This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : Heating the nitrile with an aqueous acid, such as hydrochloric acid or sulfuric acid, results in the formation of the corresponding carboxylic acid, 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. The reaction proceeds through the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of a carboxamide intermediate, which is then further hydrolyzed to the carboxylic acid.

Base-Catalyzed Hydrolysis : Alternatively, heating the nitrile with an aqueous base, like sodium hydroxide (B78521), also yields the carboxylic acid after an acidic workup. The hydroxide ion directly attacks the electrophilic nitrile carbon. The initially formed carboxylate salt is protonated in the final acidification step to give the free carboxylic acid.

The resulting 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can be further converted into various esters through processes such as Fischer esterification. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Reduction to Amines and Aldehydes

The nitrile functionality is susceptible to reduction by various reagents to yield either primary amines or aldehydes, depending on the reaction conditions and the reducing agent employed. wikipedia.org

Reduction to Primary Amines : The complete reduction of the nitrile group to a primary amine, (4-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine, can be accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common choice for this transformation, involving two successive additions of a hydride ion. chemistrysteps.com Catalytic hydrogenation, using hydrogen gas in the presence of catalysts like Raney nickel or platinum dioxide, is another effective and widely used industrial method for producing primary amines from nitriles. wikipedia.org

Reduction to Aldehydes : The partial reduction of the nitrile to an aldehyde, 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, requires a milder, sterically hindered reducing agent to prevent over-reduction to the amine. chemistrysteps.commasterorganicchemistry.com Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this conversion. wikipedia.orgchemistrysteps.comcommonorganicchemistry.com The reaction is typically performed at low temperatures (e.g., -78 °C) to isolate the intermediate imine-aluminum complex. chemistrysteps.com An aqueous workup then hydrolyzes this intermediate to furnish the desired aldehyde. wikipedia.orgchemistrysteps.commasterorganicchemistry.com

Table 1: Reduction Products of this compound
ReagentProductFunctional Group Transformation
Lithium Aluminum Hydride (LiAlH₄)(4-Iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine-C≡N → -CH₂NH₂
H₂ / Raney Nickel(4-Iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine-C≡N → -CH₂NH₂
Diisobutylaluminium Hydride (DIBAL-H) followed by H₂O4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde-C≡N → -CHO

Cycloaddition Reactions (e.g., [2+3] dipolar cycloadditions for heterocycle formation)

While the aromaticity of the pyrrolo[2,3-b]pyridine core can render it less reactive in cycloaddition reactions, both the nitrile group and the pyrrole ring can potentially participate under specific conditions.

The nitrile group can act as a dipolarophile in [2+3] dipolar cycloadditions. For instance, it can react with azides (e.g., sodium azide (B81097) or organic azides) to form tetrazole rings or with nitrile oxides to generate oxadiazoles. These reactions provide a direct route to more complex heterocyclic systems fused or attached to the C3 position.

Furthermore, dearomative cycloaddition reactions of indole (B1671886) and pyrrole derivatives are known, suggesting that the pyrrole moiety of the 7-azaindole core could potentially act as a 4π component in reactions like (4+3) cycloadditions with oxyallyl cations to form seven-membered rings. nih.gov However, such reactions would require overcoming the inherent aromatic stabilization energy of the heterocyclic system.

Derivatization of the Pyrrolo[2,3-b]pyridine Nitrogen Atoms

The pyrrole nitrogen (N1) of the 7-azaindole core is a key site for functionalization. Its modification can significantly impact the molecule's electronic properties and spatial arrangement, which is a common strategy in medicinal chemistry.

N1-Alkylation and N1-Arylation Strategies

N1-Alkylation : The N1-H proton can be readily removed by a suitable base, followed by quenching with an electrophile to introduce an alkyl group. A standard method involves treating the 7-azaindole with a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). researchgate.net Weaker bases like potassium carbonate in acetone (B3395972) can also be effective, particularly for more reactive alkylating agents.

N1-Arylation : The introduction of an aryl group at the N1 position can be achieved through several methods. The classic approach is the Ullmann condensation, which involves the copper-catalyzed reaction of the N-H heterocycle with an aryl halide, typically an iodide or bromide, at elevated temperatures. nih.gov

Table 2: General Conditions for N1-Alkylation and N1-Arylation
TransformationTypical ReagentsGeneral Conditions
N1-AlkylationBase (NaH, K₂CO₃); Alkyl Halide (R-X)Anhydrous solvent (DMF, THF, Acetone)
N1-Arylation (Ullmann)Copper Catalyst (CuI, Cu₂O); Aryl Halide (Ar-X); Base (K₂CO₃)High temperature, polar aprotic solvent (DMF, Dioxane)

Palladium-Catalyzed N-Arylation Approaches

Modern synthetic chemistry largely relies on palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, for the N-arylation of heterocycles. nih.gov These methods offer milder reaction conditions, broader substrate scope, and higher yields compared to traditional copper-catalyzed methods. rsc.org

The reaction typically involves a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand, and a base. The choice of ligand is crucial for the reaction's success, with various biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and bulky electron-rich ligands (e.g., Xantphos) having been developed to facilitate the coupling of a wide range of aryl and heteroaryl halides with N-H heterocycles like 7-azaindole. beilstein-journals.org

Functionalization at Unsubstituted Positions of the Core Structure

The 7-azaindole nucleus has three unsubstituted carbon atoms (C2, C5, and C6) that can be targeted for functionalization. rsc.org The reactivity of these positions is influenced by the electronic properties of both the electron-rich pyrrole ring and the electron-deficient pyridine ring.

C2-Position : The C2 position on the pyrrole ring is often susceptible to functionalization. Palladium-catalyzed direct C-H arylation of 7-azaindoles has been shown to occur with high regioselectivity at the C2 position. rsc.org Additionally, deprotonation using a strong, non-nucleophilic base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) followed by quenching with an electrophile (such as iodine) can also achieve functionalization at C2. nih.gov

C5 and C6 Positions : The pyridine ring is generally less reactive towards electrophilic substitution than the pyrrole ring. However, functionalization can be achieved through specific strategies. The Reissert-Henze reaction provides a powerful method for introducing nucleophiles at the C6 position. baranlab.org This involves the initial formation of the 7-azaindole N-oxide, which is then activated by an electrophile (e.g., methylating agent). This activation facilitates the regioselective attack of a wide range of nucleophiles, including cyanide, amines, and alkoxides, at the C6 position. scispace.comresearchgate.net Functionalization at the C5 position is also possible, though it can be challenging due to steric hindrance from the fused pyrrole ring. acs.org

Table 3: Regioselective Functionalization of the 7-Azaindole Core
PositionMethodTypical ReagentsType of Group Introduced
C2Direct C-H ArylationPd(OAc)₂, Ligand, AreneAryl
C2Deprotonation/QuenchLTMP, then Electrophile (e.g., I₂)Halogen, etc.
C6Reissert-Henze Reaction1. m-CPBA (to form N-oxide); 2. Activating agent; 3. Nucleophile (e.g., KCN)Cyano, Alkoxy, Amino, etc.

Regioselectivity and Chemoselectivity in Multi-Substituted Systems

The regioselectivity and chemoselectivity of chemical transformations involving multi-substituted 1H-pyrrolo[2,3-b]pyridine systems, such as this compound, are dictated by the electronic nature of the azaindole core and the interplay of the directing effects of its substituents. The presence of an iodo group at the C-4 position, a carbonitrile group at the C-3 position, and the nitrogen atom in the pyridine ring create a nuanced reactivity map for this scaffold.

In multi-halogenated heterocyclic systems, the site of reaction, particularly in palladium-catalyzed cross-coupling reactions, is often determined by the relative reactivity of the carbon-halogen bonds. Generally, the reactivity order is C-I > C-Br > C-Cl, which allows for selective functionalization of one site over another. This principle is fundamental to achieving chemoselectivity in molecules bearing different halogen atoms.

A key example that illustrates this principle is the chemoselective Suzuki-Miyaura cross-coupling performed on a related 2-iodo-4-chloropyrrolopyridine derivative. Research has shown that the more labile C-I bond at the C-2 position can be selectively functionalized while leaving the C-Cl bond at the C-4 position intact. This selectivity is crucial for the sequential introduction of different substituents onto the pyrrolopyridine core.

The following table details the research findings from a study on the chemoselective Suzuki-Miyaura cross-coupling of a 2-iodo-4-chloropyrrolopyridine with various arylboronic acids. This data provides a strong model for the expected chemoselective behavior of this compound, where the C-4 iodo group would be the preferred site of reaction over other less reactive potential sites.

EntryBoronic AcidCatalystBaseSolventTemperature (°C)Time (h)Yield (%) of C-2 Arylated Product
14-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O1000.595
2Phenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O1000.592
34-(Hydroxymethyl)phenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O80983
4(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O100191

The data clearly demonstrates high yields for the selective arylation at the position bearing the iodo group, with the chloro group remaining unreacted. This supports the prediction that in this compound, palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination would preferentially occur at the C-4 position.

Furthermore, the electronic influence of the 3-carbonitrile group must be considered. As an electron-withdrawing group, it deactivates the pyrrole ring towards electrophilic attack. However, its primary influence on regioselectivity in cross-coupling reactions would be more subtle, potentially affecting the rate of reaction. The pyridine nitrogen also deactivates the pyridine ring towards electrophilic substitution and influences the reactivity of the adjacent C-4 position.

In the context of other functionalization strategies, such as directed metalation, the regiochemical outcome would be governed by the directing ability of existing substituents and the choice of the directing group installed on the molecule. While specific studies on this compound are not prevalent, the principles established in related 7-azaindole systems would apply, suggesting that functionalization of C-H bonds could be directed to specific positions based on the chosen synthetic strategy.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition of a compound. For 4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (molecular formula: C₈H₄IN₃), HRMS would provide a highly accurate mass measurement of the molecular ion. This experimental mass would then be compared to the calculated theoretical mass to confirm the molecular formula.

Furthermore, by employing techniques such as collision-induced dissociation (CID), the fragmentation pattern of the molecular ion can be analyzed. This provides valuable information about the connectivity of the atoms and the stability of different parts of the molecule.

Interactive Data Table: Predicted HRMS Data

ParameterPredicted Value for C₈H₄IN₃
Calculated Exact Mass 268.94498 g/mol
Monoisotopic Mass 268.94498 Da

Note: This table represents theoretical values. No experimental HRMS data for this specific compound has been found in the searched literature.

Sophisticated Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. A full suite of NMR experiments would be required for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in this compound.

2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Analysis

While one-dimensional ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR experiments are essential for establishing the complete structural framework.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons within the pyrrolo[2,3-b]pyridine ring system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in piecing together the entire molecular skeleton, including the placement of the iodo and carbonitrile substituents.

Solid-State NMR for Polymorphism and Supramolecular Arrangements

Solid-state NMR (ssNMR) would be employed to study the compound in its crystalline form. This technique is particularly useful for identifying the presence of different crystalline forms (polymorphism) and for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate the supramolecular architecture.

Single-Crystal X-Ray Diffraction for Absolute Configuration and Solid-State Architecture

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound could be grown, this technique would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. It would unequivocally confirm the connectivity of the atoms and reveal the detailed packing of the molecules in the crystal lattice.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Fingerprinting and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy would be expected to show characteristic absorption bands for the N-H stretch of the pyrrole (B145914) ring, the C≡N stretch of the nitrile group, and various C-H and C=C/C=N stretching and bending vibrations of the aromatic system.

Raman Spectroscopy , being complementary to FT-IR, would also provide a vibrational fingerprint of the molecule.

Interactive Data Table: Expected Vibrational Frequencies

Functional GroupExpected Wavenumber Range (cm⁻¹)Technique
N-H Stretch (pyrrole) 3200-3500FT-IR
C≡N Stretch (nitrile) 2210-2260FT-IR, Raman
Aromatic C-H Stretch 3000-3100FT-IR, Raman
Aromatic C=C/C=N Stretch 1400-1600FT-IR, Raman
C-I Stretch 500-600FT-IR, Raman

Note: This table is based on general group frequencies. No specific experimental FT-IR or Raman spectra for this compound are available.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Behavior

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule.

UV-Vis Spectroscopy would reveal the wavelengths at which the molecule absorbs light, corresponding to electronic transitions between different molecular orbitals. The extended conjugated system of the pyrrolo[2,3-b]pyridine core would be expected to result in absorption in the UV or near-visible region.

Fluorescence Spectroscopy would determine if the molecule emits light after absorption and at what wavelengths. This provides information about the excited state properties of the compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if chiral derivatives are considered)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. The primary method in this category is Circular Dichroism (CD) spectroscopy, a powerful tool for analyzing the three-dimensional structure of chiral molecules.

Theoretical Application to Chiral Derivatives:

Should a synthetic route be developed to produce enantiomers of a this compound derivative, CD spectroscopy would be an indispensable tool for their characterization. A chiral center could be introduced, for example, by attaching a chiral alkyl group to the pyrrole nitrogen (N1 position), creating a pair of enantiomers (R and S forms).

Determination of Enantiomeric Purity:

Enantiomeric purity, or enantiomeric excess (ee), is a critical parameter for chiral molecules. CD spectroscopy provides a sensitive method for its determination.

Principle: Enantiomers absorb left- and right-circularly polarized light differently, resulting in a CD signal. The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers. A racemic mixture (50:50 of each enantiomer) is CD-silent, while an enantiomerically pure sample exhibits the maximum CD signal.

Methodology: A calibration curve can be constructed by preparing samples with known enantiomeric excess and measuring their corresponding CD signal intensity (ellipticity) at a specific wavelength (typically at the peak of a Cotton effect). The enantiomeric purity of an unknown sample can then be determined by measuring its CD signal and interpolating from this curve. Alternatively, HPLC systems equipped with CD detectors (HPLC-CD) can be used to determine the chiral purity of eluting substances following achiral separation. nih.gov

Illustrative Data for Enantiomeric Excess Determination:

The following interactive table represents hypothetical data for a chiral derivative, (R/S)-1-(1-phenylethyl)-4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, demonstrating the linear relationship between enantiomeric excess and CD signal intensity.

Enantiomeric Excess (% ee of R-enantiomer)Measured Ellipticity (mdeg) at λmax
100%50.0
75%37.5
50%25.0
25%12.5
0% (Racemic)0.0
-25% (25% ee of S-enantiomer)-12.5
-50% (50% ee of S-enantiomer)-25.0
-75% (75% ee of S-enantiomer)-37.5
-100% (100% ee of S-enantiomer)-50.0

Determination of Absolute Configuration:

While CD spectroscopy can easily distinguish between enantiomers, determining which enantiomer is R and which is S (the absolute configuration) is more complex. The most reliable method involves a combination of experimental CD measurements and theoretical calculations.

Principle: The absolute configuration of a molecule dictates the sign and shape of its CD spectrum. For a given enantiomer (e.g., the R configuration), a theoretical CD spectrum can be predicted using quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT).

Methodology:

An experimental CD spectrum of one purified enantiomer is recorded.

The three-dimensional structure for one possible absolute configuration (e.g., R) is modeled, and its conformational space is thoroughly explored to find the most stable conformers.

The CD spectrum for this configuration is calculated using quantum chemical methods.

The calculated spectrum is compared with the experimental spectrum. A good match between the experimental spectrum and the calculated spectrum for the R configuration allows for the unambiguous assignment of the R configuration to that enantiomer. A mirror-image relationship would assign the S configuration.

This combination of experimental and theoretical approaches provides a powerful, non-destructive method for the definitive assignment of absolute stereochemistry.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

No published studies detailing DFT-based geometry optimization or the exploration of energy landscapes for 4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile were found.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the resulting energy gap for this compound, is not available in current literature.

Electrostatic Potential Surfaces and Charge Distribution Analysis

There are no available studies that present the electrostatic potential surfaces or a detailed analysis of the charge distribution for this compound.

Reaction Pathway Elucidation and Mechanistic Modeling

Transition State Identification and Activation Energy Barriers

Mechanistic modeling, including the identification of transition states and the calculation of activation energy barriers for reactions involving this compound, has not been reported.

Solvent Effects on Reaction Dynamics

Research into the influence of different solvents on the reaction dynamics of this compound through computational modeling is not present in the available literature.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time, providing a detailed view of their dynamic behavior and conformational flexibility. mdpi.com For 7-azaindole (B17877) derivatives, MD simulations are crucial for understanding how these molecules behave in a biological environment, such as in the presence of a target protein or a lipid membrane, and for assessing the stability of predicted binding poses. researchgate.netnih.govresearchgate.net

Research on novel 7-azaindole derivatives designed as inhibitors of the SARS-CoV-2 spike protein and human ACE2 (hACE2) receptor interaction has utilized MD simulations to validate docking results. researchgate.netnih.gov In these studies, simulations extending up to 100 nanoseconds were performed to observe the stability of the ligand-protein complex. The results demonstrated that specific derivatives could stably bind to the interface of the S1-RBD and hACE2, with analyses revealing consistent, stable interactions with key residues throughout the simulation. nih.gov Furthermore, these simulations showed that the binding of the ligand could alter the structural dynamics of the target proteins, which is critical for impeding viral invasion. researchgate.netnih.gov

Another study used MD simulations to investigate the distribution and preferred localization of 7-azaindole within a dipalmitoylphosphatidylcholine (DPPC) lipid bilayer. researchgate.net These simulations help in exploring the conformational space of the molecule in a membrane environment, which is relevant for assessing properties like cell permeability and interaction with membrane-bound targets. The simulations revealed a broad distribution for 7-azaindole across the heterogeneous bilayer interface, providing insights into its molecular orientation and interactions with lipid components. researchgate.net

Ligand-Target Interaction Prediction and Structure-Based Design Principles

Structure-based drug design relies on the three-dimensional structure of biomolecular targets to design and optimize ligands. For derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, computational techniques like molecular docking are fundamental tools for predicting how they might bind to a target, guiding the synthesis of more potent and selective compounds. nih.govresearchgate.net

Theoretical docking studies have been instrumental in identifying and optimizing 1H-pyrrolo[2,3-b]pyridine derivatives against a wide array of biomolecular targets, particularly protein kinases. The 7-azaindole core is an excellent "hinge-binding" motif, capable of forming stable hydrogen bonds with the backbone of the hinge region that connects the N- and C-lobes of the kinase catalytic domain. jst.go.jpnih.gov This has led to its exploration in the development of inhibitors for numerous diseases.

Docking studies have successfully predicted the binding of these derivatives to a diverse range of targets, as summarized in the table below.

Biomolecular TargetTarget ClassTherapeutic AreaReference
Fibroblast Growth Factor Receptor (FGFR)Protein KinaseOncology nih.govrsc.org
Janus Kinase 3 (JAK3)Protein KinaseImmunology researchgate.net
Traf2 and Nck-interacting kinase (TNIK)Protein KinaseOncology imist.maimist.ma
Maternal Embryonic Leucine Zipper Kinase (MELK)Protein KinaseOncology nih.gov
Phosphodiesterase 4B (PDE4B)HydrolaseInflammation nih.gov
DEAD-box RNA Helicase (DDX3)HelicaseOncology researchgate.netnih.gov
SARS-CoV-2 Spike-hACE2 InterfaceProtein-Protein InteractionVirology researchgate.netnih.gov
Poly (ADP-ribose) polymerase (PARP)EnzymeOncology ijper.org

A primary advantage of the 1H-pyrrolo[2,3-b]pyridine scaffold is its ability to form a conserved bidentate hydrogen bond with the hinge region of many protein kinases. The pyridine (B92270) nitrogen atom (N7) acts as a hydrogen bond acceptor, while the pyrrole (B145914) N-H group (N1) serves as a hydrogen bond donor. jst.go.jpnih.gov This interaction pattern anchors the molecule in the ATP-binding site and is a cornerstone of its inhibitory activity.

Beyond this core interaction, substituents at various positions on the 7-azaindole ring are designed to form additional interactions with the target protein, thereby enhancing potency and selectivity. Molecular docking studies have been crucial in predicting these key intermolecular interactions.

For instance, in studies of FGFR1 inhibitors, the 1H-pyrrolo[2,3-b]pyridine nucleus was shown to form two hydrogen bonds with the backbone of residues E562 and A564 in the hinge region. nih.gov Additionally, substituents were designed to occupy a nearby hydrophobic pocket and form π–π stacking interactions with a phenylalanine residue (F489) and further hydrogen bonds with other residues like D641. nih.gov

In the context of inhibitors targeting the SARS-CoV-2 S1-RBD and hACE2 interface, docking and subsequent MD simulations predicted that the 7-azaindole hydrogen could form a stable hydrogen bond with the backbone of ASP30 of hACE2. nih.gov Other predicted interactions for this scaffold included π-π stacking with tyrosine residues (TYR449, TYR505) and π-cation interactions with lysine (B10760008) residues (LYS417). nih.gov

The following table summarizes key intermolecular interactions predicted for 7-azaindole derivatives with various targets.

TargetInteracting ResiduesType of InteractionReference
FGFR1E562, A564 (Hinge)Bidentate Hydrogen Bond nih.gov
F489π–π Stacking nih.gov
D641Hydrogen Bond nih.gov
SARS-CoV-2 S1-RBD/hACE2ASP30 (hACE2)Hydrogen Bond nih.gov
TYR505 (S1-RBD)π–π Stacking nih.gov
LYS417 (S1-RBD)π-cation Interaction nih.gov
DDX3Tyr200π-interactions researchgate.netnih.gov
Arg202Hydrogen Bond researchgate.netnih.gov
JAK3(Hinge Region)Hydrogen Bond researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that correlate the chemical structure of compounds with their physicochemical properties or biological activities. imist.maimist.ma These models are valuable for predicting the activity of novel compounds before synthesis, prioritizing candidates, and providing insights into the structural features that govern activity.

A three-dimensional QSAR (3D-QSAR) study was conducted on a series of 31 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of Traf2 and Nck-interacting kinase (TNIK), a target for colorectal cancer. imist.maimist.maresearchgate.net The study employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices (CoMSIA) to build predictive models. The dataset was divided into a training set of 26 compounds and a test set of 5 compounds to validate the models' predictive power. imist.ma

The resulting models demonstrated strong reliability and predictive capability, as indicated by their statistical parameters. imist.maresearchgate.net

ModelQ² (Cross-validated R²)R² (Non-validated R²)r²_test (Predictive R²)Reference
CoMFA0.650.860.97 imist.maresearchgate.net
CoMSIA0.740.960.95 imist.maresearchgate.net

The contour maps generated from these models provided crucial insights into the structure-activity relationships, indicating which regions of the molecule could be modified to enhance or reduce inhibitory activity. Based on these predictive models, five new compounds with potentially high activity against TNIK were designed. imist.ma Such QSPR/QSAR studies are essential for rational drug design, enabling a more focused and efficient approach to the development of new derivatives based on the 1H-pyrrolo[2,3-b]pyridine scaffold. imist.ma

Applications As a Molecular Scaffold and Synthetic Intermediate

Precursor for the Synthesis of Complex Heterocyclic Compounds

The primary and most extensively documented application of 4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is as a key intermediate in the synthesis of complex heterocyclic compounds, particularly those with therapeutic potential. The iodo group at the 4-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, enabling the introduction of a wide range of substituents.

The 1H-pyrrolo[2,3-b]pyridine scaffold is a common core structure in numerous kinase inhibitors. nih.govgoogle.comnih.gov The functionalization of this scaffold is crucial for achieving potency and selectivity against specific kinase targets. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors for several kinases, including Traf2- and NCK-interacting kinase (TNIK), c-Met, and Insulin-like growth factor 1 receptor (IGF-1R). nih.govnih.govnih.gov

A significant body of research has focused on the synthesis of substituted 1H-pyrrolo[2,3-b]pyridines for the development of novel therapeutics. The general synthetic strategies often involve the modification of the pyrrolopyridine core at various positions to explore the structure-activity relationships (SAR). The iodo-substituted derivatives are particularly useful in this regard, allowing for the systematic introduction of different aryl and heteroaryl groups.

Below is a table summarizing examples of complex heterocyclic compounds synthesized from 1H-pyrrolo[2,3-b]pyridine precursors and their targeted biological activities.

Precursor ScaffoldSynthesized Compound ClassTargeted Biological Activity
1H-pyrrolo[2,3-b]pyridineSubstituted 1H-pyrrolo[2,3-b]pyridinesTNIK inhibitors for cancer therapy nih.gov
1H-pyrrolo[2,3-b]pyridineAromatic hydrazone derivativesc-Met inhibitors for cancer therapy nih.gov
1H-pyrrolo[2,3-b]pyridine3,5-disubstituted-1H-pyrrolo[2,3-b]pyridinesIGF-1R tyrosine kinase inhibitors nih.gov
Pyrrolo[2,3-d]pyrimidineBenzylidenebenzohydrazide derivativesMulti-targeted kinase inhibitors mdpi.com

Building Block in the Development of New Catalytic Ligands

While the primary application of this compound is in medicinal chemistry, the inherent structural features of the 1H-pyrrolo[2,3-b]pyridine scaffold, such as the presence of multiple nitrogen atoms, suggest its potential as a building block for the development of novel catalytic ligands. The pyridine (B92270) and pyrrole (B145914) nitrogen atoms can act as coordination sites for metal centers.

The development of new ligands is crucial for advancing transition-metal-catalyzed reactions. The electronic properties of the ligand, which can be tuned by the introduction of substituents, play a significant role in the activity and selectivity of the catalyst. The iodo and carbonitrile groups on the this compound backbone could be strategically modified to influence the electronic environment of the potential coordination sites.

Although specific examples of catalytic ligands derived directly from this compound are not extensively reported in the literature, the broader class of nitrogen-containing heterocyclic compounds is widely used in catalysis.

Components in Supramolecular Assemblies and Coordination Chemistry

The nitrogen atoms within the 1H-pyrrolo[2,3-b]pyridine framework of this compound provide potential sites for hydrogen bonding and coordination with metal ions, making it an interesting candidate for applications in supramolecular chemistry. The formation of well-defined, self-assembled structures is a key aspect of supramolecular chemistry, with applications in areas such as molecular recognition, sensing, and materials science.

The pyridine nitrogen, in particular, is a well-known coordination site for a variety of metal ions, leading to the formation of coordination complexes with diverse geometries and properties. mdpi.com The resulting metal-organic frameworks (MOFs) or discrete coordination complexes can exhibit interesting photophysical or catalytic properties.

Furthermore, the pyrrole N-H group can act as a hydrogen bond donor, while the pyridine nitrogen and the nitrile group can act as hydrogen bond acceptors. These functionalities can be exploited to direct the assembly of molecules into predictable one-, two-, or three-dimensional networks.

Role in Material Science Research

The 1H-pyrrolo[2,3-b]pyridine core, with its fused aromatic ring system, possesses inherent electronic properties that make it a candidate for investigation in material science, particularly in the field of organic electronics. The extended π-system of the scaffold can facilitate charge transport, a key requirement for organic semiconductors used in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The properties of organic electronic materials are highly dependent on their molecular structure and intermolecular interactions. The introduction of substituents, such as the iodo and carbonitrile groups in this compound, can be used to tune the electronic energy levels (HOMO and LUMO) and the solid-state packing of the molecules. These factors, in turn, influence the performance of the resulting electronic devices.

While the direct application of this compound in organic electronics is not yet widely reported, the exploration of functionalized 7-azaindole (B17877) derivatives as building blocks for novel organic electronic materials represents a promising area of research. The ability to systematically modify the structure of this scaffold through cross-coupling reactions at the iodo position provides a powerful tool for establishing structure-property relationships at a fundamental level.

Future Directions and Emerging Research Opportunities

Exploration of Unconventional Synthetic Routes for Pyrrolo[2,3-b]pyridine Derivatives

Traditional synthetic methods for constructing the pyrrolo[2,3-b]pyridine core often involve multi-step sequences. nbuv.gov.ua Emerging research is now focusing on more efficient and unconventional approaches. These include:

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processes, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of pyrazole-fused scaffolds has demonstrated its potential for rapid and efficient production. mdpi.com Adapting these methodologies to the synthesis of 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile could enable on-demand production and facilitate library synthesis for drug discovery.

Photocatalysis: Light-mediated reactions provide a powerful tool for forging complex chemical bonds under mild conditions. Photocatalytic methods have been successfully employed for the site-selective functionalization of pyridine (B92270) C-H bonds, offering a novel avenue for modifying the pyrrolo[2,3-b]pyridine core. nih.gov

Enzymatic Synthesis: Biocatalysis presents a green and highly selective alternative to traditional chemical synthesis. While still a nascent field for this specific scaffold, the development of engineered enzymes could provide a sustainable and efficient route to chiral pyrrolo[2,3-b]pyridine derivatives.

Synthetic ApproachPotential AdvantagesRelevant Research Areas
Flow Chemistry Enhanced safety, scalability, precise reaction control, rapid optimization.Microwave-assisted flow synthesis, multi-step continuous processes. mdpi.com
Photocatalysis Mild reaction conditions, high selectivity, access to unique reactive intermediates.C-H functionalization, radical-mediated cyclizations. nih.govchemrxiv.org
Enzymatic Synthesis High enantioselectivity, environmentally friendly, mild reaction conditions.Biocatalytic retrosynthesis, enzyme evolution and engineering.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug design. eurekalert.orgrjptonline.org For this compound, these technologies can be applied to:

Compound Design: AI algorithms can analyze vast datasets of known kinase inhibitors to identify novel derivatives of this compound with improved potency and selectivity. nih.gov

Reaction Prediction: ML models can predict the outcomes of chemical reactions, including identifying potential side products and optimizing reaction conditions. nih.gov This can significantly reduce the time and resources required for synthetic route development. eurekalert.org

Retrosynthesis: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways to complex target molecules, including derivatives of the pyrrolo[2,3-b]pyridine scaffold. engineering.org.cncityu.edu.hkarxiv.org

AI/ML ApplicationDescriptionPotential Impact
Compound Design Utilizes generative models to design novel molecules with desired properties.Accelerated discovery of new drug candidates with improved efficacy. nih.gov
Reaction Prediction Employs neural networks to forecast the major products of a reaction.Increased efficiency in synthetic planning and reduced experimental effort. nih.gov
Retrosynthesis Leverages deep learning to identify optimal disconnection points in a target molecule.Discovery of innovative and more efficient synthetic routes. engineering.org.cncityu.edu.hk

Development of this compound as a Chemical Probe for Fundamental Biological Research

The inherent biological activity of pyrrolo[2,3-b]pyridine derivatives, particularly as kinase inhibitors, makes this compound an excellent candidate for development as a chemical probe. researchgate.netmdpi.comnih.govgoogle.comnih.gov Chemical probes are essential tools for:

Target Identification: By attaching a reporter tag (e.g., a biotin (B1667282) or a fluorescent dye) to the this compound core, researchers can "fish" for its binding partners in complex biological systems, thereby identifying new drug targets.

Mechanistic Studies: Labeled probes can be used to visualize the subcellular localization of their target proteins and to study the dynamics of drug-target interactions in living cells.

The reactive iodine atom at the 4-position provides a convenient handle for the introduction of linkers and reporter groups necessary for probe development. mdpi.com

New Methodologies for Site-Selective Functionalization of the Core Structure

The ability to selectively modify specific positions of the pyrrolo[2,3-b]pyridine core is crucial for fine-tuning its pharmacological properties. While the iodine at the 4-position offers a clear point for modification via cross-coupling reactions, nih.govmdpi.comresearchgate.net recent advancements are opening up new possibilities for site-selective functionalization:

C-H Functionalization: Direct C-H activation and functionalization have emerged as a powerful strategy for modifying heterocyclic compounds without the need for pre-installed functional groups. nih.govrsc.orgnsf.gov This approach could allow for the late-stage diversification of the pyrrolo[2,3-b]pyridine scaffold at previously inaccessible positions. researchgate.net

Transition-Metal Catalysis: The development of new transition-metal catalysts and ligands continues to expand the toolbox for cross-coupling reactions, enabling the formation of a wider range of carbon-carbon and carbon-heteroatom bonds. mdpi.com These methods are directly applicable to the functionalization of the 4-iodo position. nih.gov

Functionalization StrategyTarget Position(s)Key Advantages
C-H Functionalization Pyridine and pyrrole (B145914) ringsAtom economy, step efficiency, late-stage modification. nih.govnsf.gov
Transition-Metal Catalysis C4-position (via iodo group)Broad substrate scope, high functional group tolerance. nih.govnih.gov

Sustainable and Scalable Production Methodologies for Research Applications

As the demand for this compound and its derivatives for research and development grows, the need for sustainable and scalable production methods becomes increasingly important. Key areas of focus include:

Green Chemistry: The implementation of green chemistry principles, such as the use of safer solvents, renewable starting materials, and catalytic reactions, can significantly reduce the environmental impact of synthesis. One-pot, multi-component reactions are a prime example of this approach. scielo.org.mx

Scalable Synthesis: Developing synthetic routes that are readily amenable to large-scale production is essential for advancing promising compounds into preclinical and clinical studies. This involves optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness at scale. researchgate.net

The exploration of these future directions will undoubtedly lead to a deeper understanding of the chemical and biological properties of this compound and pave the way for the development of new and improved therapeutic agents.

Q & A

Q. What are the established synthetic routes for 4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile?

  • Methodological Answer : The compound is typically synthesized via halogenation of the pyrrolo[2,3-b]pyridine core. A common approach involves:

Bromination : Using N-bromosuccinimide (NBS) to introduce bromine at the 4-position of 1H-pyrrolo[2,3-b]pyridine .

Iodination : Halogen exchange via Ullmann or cross-coupling reactions (e.g., using CuI or Pd catalysts) to substitute bromine with iodine .
Alternative routes may use direct iodination of the parent scaffold with iodine monochloride (ICl) under controlled conditions. Key steps include maintaining anhydrous conditions and optimizing reaction time to minimize byproducts.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the substitution pattern (e.g., iodine at C4, carbonitrile at C3) and aromatic proton environments. For example, the iodine substituent induces distinct deshielding effects in neighboring protons .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 285.04 g/mol for C₈H₄IN₃).
  • X-ray Crystallography : Resolves structural ambiguities, such as planarity of the pyrrolopyridine core and bond angles at the iodine site .

Q. How can researchers ensure regioselectivity during functionalization of the pyrrolo[2,3-b]pyridine scaffold?

  • Methodological Answer :
  • Use directing groups (e.g., amino or carbonyl) to steer electrophilic substitution to specific positions .
  • Employ transition-metal catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling, ensuring iodine remains intact during reactions .

Advanced Research Questions

Q. How can contradictory data on synthetic yields (e.g., 21% vs. 50% in iodination steps) be resolved?

  • Methodological Answer :
  • Parameter Optimization : Systematically vary temperature (e.g., 80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 5–10 mol% Pd).
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenation or over-iodination) and adjust stoichiometry of iodine sources (e.g., NaI vs. I₂) .
  • Mechanistic Studies : Probe reaction pathways via DFT calculations to identify energy barriers for competing pathways .

Q. What strategies are effective for modifying the carbonitrile group while preserving the iodine substituent?

  • Methodological Answer :
  • Nucleophilic Substitution : React with amines (e.g., NH₃/MeOH) to form amidines, or reduce to primary amines using LiAlH₄ .
  • Cyano Hydrolysis : Convert to carboxylic acids via acidic/basic hydrolysis (e.g., H₂SO₄/H₂O), though iodine’s stability under these conditions requires pH monitoring .

Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?

  • Methodological Answer :
  • Derivatization : Synthesize analogs (e.g., replacing iodine with Br/Cl or modifying the carbonitrile to amides) and compare bioactivity profiles.
  • In Silico Screening : Use molecular docking to predict binding affinities for targets like kinases or GPCRs, leveraging the compound’s planar aromatic core .

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Reactant of Route 1
4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Reactant of Route 2
4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.